4-Acetoxy-4'-ethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

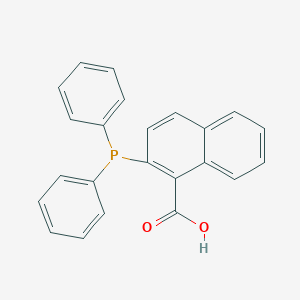

4-Acetoxy-4'-ethylbenzophenone is a chemical compound with potential applications in various fields of chemistry and materials science. It is related to benzophenone derivatives, which are known for their photophysical properties and applications in polymer chemistry.

Synthesis Analysis

The synthesis of 4-Acetoxy-4'-ethylbenzophenone and related compounds involves multistep chemical reactions, including Knoevenagel condensation, esterification, and catalytic hydroxylation processes. A method reported for similar compounds involves the reaction of ethyl 4-(1-bromoethyl)-α-cyano-β-phenylcinnamate, followed by dehydrobromination to introduce the vinyl group, showcasing the complexity of synthesizing such compounds (Sumida & Vogl, 1981).

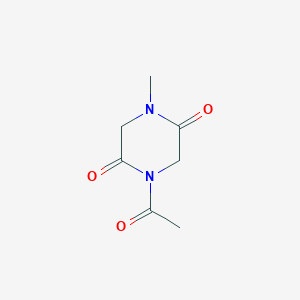

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-4'-ethylbenzophenone has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding their physical and chemical properties.

Chemical Reactions and Properties

Benzophenone derivatives undergo a range of chemical reactions, including polymerization, cyclization, and photocyclization, which can be influenced by substituents like the acetoxy and ethyl groups. For instance, photocyclization reactions have been studied for their ability to produce dihydrobenzofuranols, indicating the potential of these compounds to participate in complex chemical transformations (Sharshira et al., 1997).

Physical Properties Analysis

The physical properties of 4-Acetoxy-4'-ethylbenzophenone, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the presence of functional groups, affecting their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical behavior, are critical for applications in materials science and organic synthesis. The presence of the acetoxy and ethyl groups impacts these properties, enabling the design of molecules with specific functions, such as initiators for polymerization reactions or components in molecularly imprinted polymers (Er et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis of Metallomesogens

4-Acetoxy-4'-ethylbenzophenone, as a derivative of benzophenone, has been used in the synthesis of new metallomesogens. Specifically, 4-acetoxybenzoyl chloride was utilized in the acylation of acetoacetic ester, leading to the creation of mesogenic 3-aryl-3-keto esters which are then used to produce copper(II) metallomesogenic complexes. These complexes have potential applications in the field of material science, particularly in liquid crystal technology (Kovganko & Kovganko, 2013).

Nonlinear Optical Materials

The structural derivatives of 4-Acetoxy-4'-ethylbenzophenone have been studied for their nonlinear optical properties, a key area in photonics and laser technology. Specifically, hydrazones synthesized from similar compounds exhibited significant third-order nonlinear optical properties, highlighting their potential as candidates for optical device applications like optical limiters and optical switches (Naseema et al., 2010).

Electrochemical Applications

Derivatives of 4-Acetoxy-4'-ethylbenzophenone have been synthesized and their electrochemical properties were investigated. These compounds, especially the tetrasubstituted tetraphenylethenes, displayed unique electrochemical behaviors during oxidation processes. This study suggests potential applications in the development of new materials for electronic devices (Schreivogel et al., 2006).

Thermochromic Thin Films

Research has been conducted on the creation of thermochromic polymeric thin films using coordination polymers based on copper(I)‐thiophenolates, where a derivative of benzophenone might be used as a starting material. These films have the ability to change color based on temperature, indicating potential uses in temperature sensing and smart coating technologies (Troyano et al., 2018).

Propiedades

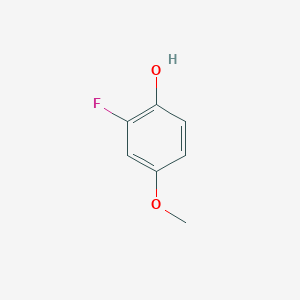

IUPAC Name |

[4-(4-ethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)17(19)15-8-10-16(11-9-15)20-12(2)18/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRBDCYBJNSBOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641712 |

Source

|

| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-4'-ethylbenzophenone | |

CAS RN |

178860-08-7 |

Source

|

| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)

![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)